molecular formula C11H21N3O2 B8381818 Tert-butyl 2-(1-methylpiperidin-4-ylidene)hydrazinecarboxylate

Tert-butyl 2-(1-methylpiperidin-4-ylidene)hydrazinecarboxylate

Cat. No. B8381818
M. Wt: 227.30 g/mol
InChI Key: YBZKQIICQQRKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

A solution of 1 M borane in THF (30 mL) was added to solid 2.80 g (12.3 mmol) of tert-butyl N′-(1-Methyl-piperidin-4-ylidene)-hydrazinecarboxylate. The mixture was stirred under N2 for 16 h when 40 mL of 6M HCl was carefully added. The mixture was heated to 60° C. for 30 min. The mixture was concentrated in vacuo at ambient temperature for 2 days. Petroleum ether (200 mL) and powdered NaOH (5 g) were added, and the mixture was stirred manually for 30 min. The mixture was dried with MgSO4, filtered, and carefully concentrated to give 1.3 g of (1-methyl-piperidin-4-yl)-hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[CH3:2][N:3]1[CH2:8][CH2:7][C:6](=[N:9][NH:10]C(OC(C)(C)C)=O)[CH2:5][CH2:4]1.Cl>C1COCC1>[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([NH:9][NH2:10])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
2.8 g
Type
reactant
Smiles
CN1CCC(CC1)=NNC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred manually for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was carefully added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo at ambient temperature for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
Petroleum ether (200 mL) and powdered NaOH (5 g) were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CCC(CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.